molecular formula C19H21NO4S B2691614 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034445-78-6

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2691614
CAS No.: 2034445-78-6
M. Wt: 359.44
InChI Key: UERPZNNCNCQGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic sulfonamide derivative featuring a 2,3-dihydrobenzofuran core linked to a methoxy-substituted dihydroindenylmethyl group. This compound is structurally characterized by:

  • A 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl group, which may enhance lipophilicity and target binding through aromatic and hydrophobic interactions.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-23-19(11-15-4-2-3-5-16(15)12-19)13-20-25(21,22)17-6-7-18-14(10-17)8-9-24-18/h2-7,10,20H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERPZNNCNCQGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by an indene moiety and a benzofuran sulfonamide group. The IUPAC name is this compound, with the following chemical formula:

PropertyValue
Molecular FormulaC₁₅H₁₉N₃O₃S
Molecular Weight289.33 g/mol
CAS Number2034261-17-9

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study tested various compounds on lung cancer cell lines (A549, HCC827, NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) cell culture assays. The results indicated that certain derivatives demonstrated potent inhibition of cell proliferation with IC50 values ranging from 0.85 μM to 7.02 μM across different cell lines .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM) - 2DIC50 (μM) - 3D
Compound 5A5492.12 ± 0.214.01 ± 0.95
Compound 6HCC8275.13 ± 0.977.02 ± 3.25
Compound 8NCI-H3586.75 ± 0.199.31 ± 0.78

These findings suggest that the compound may interfere with critical cellular processes in cancer cells, warranting further investigation into its mechanism of action.

Antibacterial Activity

In addition to its anticancer properties, the compound has been tested for antibacterial activity against common pathogens such as E. coli and S. aureus. Preliminary results indicate moderate antibacterial effects, which may be attributed to the sulfonamide group present in its structure . The ability to inhibit bacterial growth is an important aspect of its potential therapeutic applications.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, similar compounds have been shown to interact with various cellular pathways:

  • Inhibition of Cell Proliferation : Compounds like this one may inhibit key enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : There is evidence suggesting that these compounds may trigger apoptotic pathways in cancer cells.
  • Antibacterial Mechanisms : The sulfonamide moiety can interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures:

  • Study on Lung Cancer Cells : A comprehensive study demonstrated that certain derivatives showed high cytotoxicity against lung cancer cell lines while having lower toxicity on normal fibroblast cells .
  • Anti-inflammatory Activity : Related benzofuran derivatives have shown significant anti-inflammatory effects by inhibiting the NF-kB pathway in U937 cells .

Scientific Research Applications

Medicinal Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide. In vitro tests demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Selectivity Index
M-HeLa (cervical adenocarcinoma)12.5>3.0
Chang liver (normal liver cells)40.0-

The selectivity index indicates that the compound is more effective against cancer cells than normal cells, suggesting its potential as a targeted anticancer agent .

Case Study:
In a study published by MDPI, it was shown that derivatives of sulfonamide compounds exhibited significant cytotoxicity against M-HeLa cells, with some compounds outperforming standard treatments like Sorafenib . This positions this compound as a promising candidate for further development in cancer therapy.

Neuroprotective Properties

Emerging research indicates that compounds similar to this compound may possess neuroprotective effects. The structure allows for interactions that could mitigate oxidative stress and inflammation in neuronal cells.

Potential Mechanisms:
The neuroprotective effects are hypothesized to arise from:

  • Antioxidant activity
  • Modulation of neuroinflammatory pathways
    These mechanisms are critical in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Variations in the synthesis pathway can lead to derivatives with enhanced biological activity or altered pharmacokinetic profiles.

Synthesis Step Reagents Used Yield (%)
Step 1: Formation of benzofuran coreBenzofuran derivative + sulfonamide75%
Step 2: Methylation reactionMethylating agent + intermediate85%

This table summarizes key steps involved in synthesizing the compound and highlights the efficiency of each step .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on their sulfonamide cores, indenyl/benzofuran substituents, and biological targets. Key comparisons include:

2.1. Cholinesterase Inhibitors
Compound Name Target Enzyme Key Structural Differences Docking Scores/Activity References
N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide BuChE Piperidine ring, naphthamide group Higher docking scores vs. BuChE compared to natural metabolites; nanomolar inhibition
Target Compound Hypothetical Methoxy-dihydroindenylmethyl + dihydrobenzofuran-sulfonamide No direct data; predicted enhanced selectivity due to benzofuran’s rigidity
2.2. Sulfonamide-Based Therapeutics
Compound Name Indication Structural Differences Toxicity/Outcome References
LY186641 (Diarylsulfonylurea) Cancer (Phase I) Chlorophenylamino + dihydroindene-sulfonamide Dose-limiting methemoglobinemia; no tumor response
Target Compound N/A Methoxy-dihydroindenylmethyl + dihydrobenzofuran-sulfonamide No toxicity data; benzofuran may improve metabolic stability vs. LY186641

The benzofuran moiety in the target compound could mitigate the hematological toxicity observed in LY186641 by altering electron distribution and metabolic pathways.

2.3. Heterocyclic Indenyl Derivatives
Compound Name Biological Activity Structural Differences Key Findings References
(S)-N-(2-(1-(Chloromethyl)-5-hydroxy-8-methoxy-2,3-dihydro-1H-benzo[e]indole) Opioid receptor modulation Chloromethyl-benzo[e]indole + selenophen-5-yl acetamide Mixed-efficacy µ-opioid receptor agonism
Target Compound Hypothetical enzyme inhibition Dihydrobenzofuran-sulfonamide + methoxy-indenylmethyl Potential for CNS targets due to balanced lipophilicity (clogP ~3 predicted)

Research Findings and Implications

  • Selectivity Trends : The absence of a piperidine ring (vs. BuChE inhibitors in ) may reduce interactions with peripheral enzymes, favoring central nervous system (CNS) targets.
  • Toxicity Mitigation : The dihydrobenzofuran scaffold may reduce redox-mediated toxicity (e.g., methemoglobinemia in LY186641 ) through steric hindrance of sulfonamide metabolism.
  • Synthetic Feasibility : Analogous synthesis routes (e.g., sulfonamide coupling in ) support scalable production.

Q & A

Advanced Research Question

  • ADME prediction : Tools like SwissADME estimate LogP (target <3 for blood-brain barrier penetration) and metabolic stability via cytochrome P450 binding simulations .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., AMPA receptor GluA2 subunit). Focus on hydrogen bonding with sulfonamide oxygen and hydrophobic contacts with the indene group .
  • Contradictions : If in silico predictions conflict with in vivo bioavailability data, refine force fields using experimental partition coefficients (e.g., octanol-water) .

What analytical techniques are critical for detecting impurities in synthesized batches?

Basic Research Question

  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect sulfonamide hydrolysis products or unreacted intermediates .
  • Quantitative NMR : Spiking with deuterated internal standards (e.g., DMSO-d6_6) identifies residual solvents or byproducts .
  • Thresholds : Follow ICH guidelines—impurities >0.1% require identification and toxicological assessment .

How do structural modifications (e.g., methoxy group position) impact bioactivity, and how can SAR studies be optimized?

Advanced Research Question

  • SAR strategy : Synthesize analogs with methoxy groups at alternate positions (e.g., 1-methoxy or 4-methoxy indene) and compare bioactivity .
  • Data analysis : Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity trends .
  • Contradictions : If methoxy positional changes yield unexpected activity drops, assess conformational rigidity via molecular dynamics simulations .

What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

Basic Research Question

  • Reaction optimization : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonamide coupling) to maintain temperature control .
  • Workup : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .
  • Quality control : Implement in-line FTIR to monitor reaction progress and ensure consistent purity (>98%) .

How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

Advanced Research Question

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify rapid oxidation sites (e.g., indene methyl group) and design prodrugs .
  • Tissue distribution : Radiolabel the compound with 14^{14}C and quantify accumulation in target organs via autoradiography .
  • Contradictions : If in vitro IC50_{50} is low but in vivo activity is absent, evaluate plasma protein binding (e.g., equilibrium dialysis) to assess free drug fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.